molecular formula C15H13Cl2NO B245822 N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B245822
M. Wt: 294.2 g/mol
InChI Key: MJDPUYLIZOHWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide. In

Mechanism of Action

Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting the production of prostaglandins, N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide reduces inflammation and relieves pain and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It inhibits the production of prostaglandins, which reduces inflammation and relieves pain and fever. It also inhibits platelet aggregation, which reduces the risk of blood clots. Diclofenac has been shown to have a half-life of 1-2 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is widely available and has a well-established synthesis method. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, making it a useful tool for researchers studying these areas. However, N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide also has some limitations. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This can lead to side effects such as gastrointestinal bleeding and renal toxicity. It is also known to have a number of drug interactions and should be used with caution in patients with certain medical conditions.

Future Directions

There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, thereby reducing the risk of side effects. Another area of interest is the use of N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide in combination with other drugs for the treatment of inflammatory conditions. There is also ongoing research into the use of N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide for the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, there is a need for more research into the long-term effects of N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide use, particularly in high-risk populations.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2,4-dichlorophenylacetic acid with 2-methylphenylamine in the presence of thionyl chloride and dimethylformamide. The resulting product is then acetylated with acetic anhydride to form N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide. This synthesis method has been well established and is widely used in both academic and industrial settings.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Diclofenac is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This property makes it effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

MJDPUYLIZOHWQL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.